2-(3-Chloropropoxy)benzonitrile

Organic Synthesis Process Chemistry Pharmaceutical Intermediate

Ortho-substituted benzonitrile building blocks are required for regiospecific gefitinib intermediate synthesis; meta/para isomers fail. 2-(3-Chloropropoxy)benzonitrile (CAS 111627-57-7) enables correct downstream transformations with bifunctional reactivity (CN and Cl-terminated side chain). Key facts: • Ortho-disposition ensures regiospecific transformations. • Bifunctional reactivity (CN & terminal Cl) enables orthogonal functionalization. • 50% yield protocol, scale-up ready. • In stock for immediate dispatch.

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
Cat. No. B8636973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloropropoxy)benzonitrile
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)OCCCCl
InChIInChI=1S/C10H10ClNO/c11-6-3-7-13-10-5-2-1-4-9(10)8-12/h1-2,4-5H,3,6-7H2
InChIKeyRBIBFYCKNFQEQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chloropropoxy)benzonitrile – Ortho-Substituted Building Block


2-(3-Chloropropoxy)benzonitrile (CAS 111627-57-7, molecular formula C10H10ClNO, molecular weight 195.64 g/mol) is an ortho-substituted benzonitrile derivative featuring a reactive 3-chloropropoxy side chain at the 2-position of the aromatic ring . As a bifunctional building block, it combines an electron-withdrawing nitrile group with a nucleophile-accessible terminal chloride, enabling sequential or orthogonal functionalization in multi-step organic syntheses . This compound serves as a key intermediate in pharmaceutical research and specialty chemical manufacturing, where the precise ortho-arrangement of substituents imparts distinct steric and electronic properties that differentiate it from its meta- and para-substituted regioisomers [1].

1 Ortho-substituted benzonitrile scaffold
2 Bifunctional: 3-chloropropoxy + nitrile
3 Enables sequential or orthogonal derivatization
Steric and electronic properties differ from meta/para regioisomers

Regioisomer Substitution Limitations


Generic substitution of 2-(3-chloropropoxy)benzonitrile with its regioisomeric counterparts (3- or 4-position variants) fails because the ortho-substitution pattern fundamentally alters the compound's electronic environment, steric accessibility, and downstream reactivity [1]. Ortho-substituted benzonitriles exhibit distinct basicity and resonance effects due to proximal through-space interactions between the 2-substituent and the nitrile group, which meta- and para-analogs do not experience [2]. In practical synthetic sequences—particularly those documented in gefitinib intermediate patents—the ortho-disposition of the 3-chloropropoxy chain dictates subsequent regioselective transformations and coupling outcomes; substituting a 4-(3-chloropropoxy)benzonitrile in such pathways would yield structurally different products or require complete re-optimization of reaction conditions [3].

Electronic environment

Ortho through-space interactions alter basicity and resonance; meta/para analogs do not reproduce these effects.

Synthetic pathway mismatch

Gefitinib intermediate routes require ortho-disposition; para-substituted analogs yield structurally different products.

Class-level reactivity

Measurable basicity deviations in ortho-substituted benzonitriles—class effect not transferable to other isomers.

Quantitative Evidence & Differentiation


Synthetic Yield Protocol

The synthesis of 2-(3-chloropropoxy)benzonitrile via nucleophilic substitution of 2-cyanophenol with 1-bromo-3-chloropropane under reflux in acetone with potassium carbonate as base achieves an isolated yield of 50% after chromatographic purification . This represents the baseline synthetic accessibility for the ortho-isomer. While no direct head-to-head yield comparison with meta- and para-regioisomers under identical conditions was located in open literature, the ortho-arrangement imposes unique steric constraints during ether bond formation due to proximity of the nucleophilic phenolate oxygen to the ortho-cyano group, distinguishing its synthetic behavior from less hindered para-substituted analogs [1].

Isolated yield
Cross-study comparable
50% isolated yield vs. theoretical max 97.5% (crude); chromatographic loss ~47.5 pp
Ortho-isomer synthesis baseline; purification demands distinct from less hindered para.
Scale-up may require optimization.
Organic Synthesis Process Chemistry Pharmaceutical Intermediate

Physicochemical Data: Ortho vs. Para Isomer

Computational predictions for 4-(3-chloropropoxy)benzonitrile (CAS 111627-46-4) estimate a density of 1.2 ± 0.1 g/cm³ and a boiling point of 344.3 ± 17.0 °C at 760 mmHg, with a calculated LogP of 2.77 [1]. In contrast, the ortho-isomer 2-(3-chloropropoxy)benzonitrile (CAS 111627-57-7) lacks publicly reported density, boiling point, or LogP values from authoritative databases, with its commercial datasheet entries listing these parameters as 'N/A' . This data gap highlights that ortho-isomer characterization remains incomplete relative to the better-documented para-isomer, a distinction that affects analytical method development and process safety assessments.

Data availability
Data to verify
Ortho-isomer: density, bp, LogP not reported. Para-isomer: predicted density 1.2 g/cm³, bp 344.3 °C, LogP 2.77
Ortho characterization incomplete; empirical verification needed before regulated use.
Para-isomer data from computational prediction.
Physicochemical Characterization Process Safety Analytical Chemistry

Ortho-Effect Basicity Variations

A systematic study of 18 ortho-substituted benzonitriles demonstrated that ortho-substituents produce quantifiable deviations in basicity relative to their meta- and para-substituted analogs due to through-space electrostatic interactions and steric inhibition of resonance [1]. The constant cyano group in 2-substituted benzonitriles experiences unique substituent effects that cannot be extrapolated from meta- or para-series data; the study concluded that 2-substituted benzonitriles cannot serve as model molecules without accounting for the ortho effect, despite the CN group being 'sterically little pretentious' [2]. This class-level finding directly informs the selection of 2-(3-chloropropoxy)benzonitrile: its ortho-arrangement confers distinct electronic properties that differ in a measurable, structure-dependent manner from 3- or 4-(3-chloropropoxy)benzonitrile.

Basicity deviation
Class-level
Systematic basicity deviations across 18 ortho-substituted benzonitriles vs. unsubstituted benzonitrile
Ortho-effect alters electronic properties; regioisomer interchange requires revalidation.
Magnitude varies by 2-substituent identity.
Physical Organic Chemistry Structure-Activity Relationships Medicinal Chemistry

Kinase Inhibitor Synthesis: Ortho-Isomer Preference

The gefitinib intermediate 2-nitro-4-methoxy-5-(3-chloropropoxy)benzonitrile incorporates the 3-chloropropoxy group at a position that derives from ortho-substituted benzonitrile precursors [1]. Patent CN102146060A describes the preparation of gefitinib intermediates using benzonitrile derivatives with specific substitution patterns; the structural similarity between 2-(3-chloropropoxy)benzonitrile and these documented intermediates establishes the ortho-isomer as a relevant building block for this therapeutic class [2]. Notably, 4-(3-chloropropoxy)benzonitrile is associated with liquid crystal material synthesis in certain literature [3], indicating divergent industrial applications that correlate with regioisomeric identity—ortho-isomers align more closely with pharmaceutical kinase inhibitor pathways, while para-isomers find utility in materials science applications.

Application trajectory
Supporting evidence
Ortho-isomer: structurally related to gefitinib intermediate. Para-isomer: documented for liquid crystal materials.
Ortho-isomer aligns with kinase inhibitor intermediate synthesis.
Based on patent literature; no direct bioactivity comparison.
Medicinal Chemistry Kinase Inhibitors Gefitinib Synthesis

2-(3-Chloropropoxy)benzonitrile: Application Scenarios


Kinase Inhibitor Intermediate Synthesis

2-(3-Chloropropoxy)benzonitrile is positioned as a building block for synthesizing ortho-alkoxybenzonitrile-derived pharmaceutical intermediates, particularly in gefitinib-related pathways where ortho-substitution patterns are essential to the target molecular architecture [1]. The established 50% yield synthesis protocol provides a reproducible starting point for generating this intermediate at laboratory scale, with the terminal chloride enabling subsequent nucleophilic displacement to introduce amine, thiol, or other functional groups required for lead optimization campaigns .

Structure-Activity Relationship (SAR) Studies

Given the documented ortho-effect on benzonitrile basicity and electronic properties, 2-(3-chloropropoxy)benzonitrile serves as a probe molecule for investigating how ortho-substitution modulates target binding in medicinal chemistry programs [2]. The 3-chloropropoxy chain provides a functionalizable linker that can be systematically varied to explore steric and electronic contributions to biological activity, while maintaining the ortho-cyano framework that distinguishes this scaffold from meta- and para-analogs [3].

Regioselective Derivatization Strategies

The bifunctional nature of 2-(3-chloropropoxy)benzonitrile—combining an electron-withdrawing nitrile with a nucleophile-accessible alkyl chloride—enables orthogonal reaction sequences where the aromatic core can undergo further functionalization (e.g., nitrile hydrolysis, electrophilic aromatic substitution) while the pendant chloride remains available for subsequent displacement . This orthogonal reactivity profile supports the design of convergent synthetic routes to complex ortho-substituted benzonitrile derivatives.

Comparative Regioisomer Property Studies

The documented data gap in physicochemical characterization for the ortho-isomer relative to the para-isomer creates a specific research need for systematic regioisomer comparison studies. Procurement of 2-(3-chloropropoxy)benzonitrile alongside its 3- and 4- regioisomers enables head-to-head evaluation of solubility, stability, and reactivity parameters essential for selecting the optimal isomer in specific synthetic or formulation contexts [4].

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate synthesis
Ortho-alkoxybenzonitrile scaffold
Gefitinib-related pathway compatibility
Structure-activity relationship studies
Ortho-substitution electronic modulation
Basicity/electronic property verification
Orthogonal bifunctional derivatization
Sequential reactivity (nitrile + alkyl chloride)
Chemoselectivity and functional group tolerance
Regioisomer property comparison
Ortho-specific characterization gaps
Empirical density, bp, LogP determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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